N-[(4-Formylphenyl)methyl]-2-methoxyacetamide
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Overview
Description
N-[(4-Formylphenyl)methyl]-2-methoxyacetamide is an organic compound with the molecular formula C11H13NO3 It is characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a methoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Formylphenyl)methyl]-2-methoxyacetamide typically involves the reaction of 4-formylbenzyl chloride with 2-methoxyacetamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Formylphenyl)methyl]-2-methoxyacetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxyacetamide moiety can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 4-(Carboxyphenyl)methyl-2-methoxyacetamide.
Reduction: 4-(Hydroxymethylphenyl)methyl-2-methoxyacetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(4-Formylphenyl)methyl]-2-methoxyacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive formyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-Formylphenyl)methyl]-2-methoxyacetamide is largely dependent on its functional groups. The formyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. The methoxyacetamide moiety may interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
N-(2-Formylphenyl)-4-methylbenzenesulfonamide: Similar in structure but contains a sulfonamide group instead of a methoxyacetamide moiety.
4-Formylphenyl-N-phenylcarbamate: Contains a carbamate group instead of a methoxyacetamide moiety.
Uniqueness
N-[(4-Formylphenyl)methyl]-2-methoxyacetamide is unique due to the combination of its formyl and methoxyacetamide groups, which confer distinct reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H13NO3 |
---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
N-[(4-formylphenyl)methyl]-2-methoxyacetamide |
InChI |
InChI=1S/C11H13NO3/c1-15-8-11(14)12-6-9-2-4-10(7-13)5-3-9/h2-5,7H,6,8H2,1H3,(H,12,14) |
InChI Key |
KLALUYAXGUPDEY-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)NCC1=CC=C(C=C1)C=O |
Origin of Product |
United States |
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